REACTION_CXSMILES
|
[H-].[Na+].[N:3]1([C:9](OC(C)(C)C)=O)[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.BrC[C:18]1[CH:22]=[N:21][N:20]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[N:19]=1>CN(C)C=O>[C:23]1([N:20]2[N:21]=[C:22]([CH2:9][N:3]3[CH2:4][CH2:5][NH:6][CH2:7][CH2:8]3)[CH:18]=[N:19]2)[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
BrCC1=NN(N=C1)C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred under an atmosphere of nitrogen for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
After 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
quench
|
Type
|
CUSTOM
|
Details
|
the reaction with 25 mL cold water
|
Type
|
EXTRACTION
|
Details
|
extract the resulting solution with 25 mL ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1N=CC(=N1)CN1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |